In Vivo Efficacy in Lethal Influenza Challenge: 62.5% Survival vs. 0% for Bafilomycin A1
In a mouse model of lethal influenza A virus infection (A/PR/8/34, 4× LD₅₀ challenge), saliphenylhalamide (7 mg/kg, i.p., q8h) protected 62.5% of animals from mortality, whereas bafilomycin A1 (350 ng/kg, i.p., q8h) provided essentially no protection (0% survival beyond mock treatment) [1]. SaliPhe-treated mice exhibited limited average weight loss (<10%) with full recovery by day 11, while BafA-treated animals showed progressive weight loss indistinguishable from vehicle controls [2].
| Evidence Dimension | Survival rate in lethal influenza A virus challenge |
|---|---|
| Target Compound Data | 62.5% survival (P < 0.001 vs. vehicle) |
| Comparator Or Baseline | Bafilomycin A1: 0% survival (P = 0.350 vs. vehicle; P < 0.001 vs. SaliPhe) |
| Quantified Difference | ≥62.5 percentage-point absolute survival benefit |
| Conditions | BALB/c mice; mouse-adapted A/PR/8/34 (H1N1) at 4× LD₅₀; i.p. dosing q8h for 9 days; n=8 per group |
Why This Matters
This demonstrates that saliphenylhalamide achieves meaningful in vivo antiviral protection at non-toxic doses, while the classical V-ATPase inhibitor bafilomycin A1 fails to provide any therapeutic benefit under identical conditions, directly informing compound selection for in vivo influenza studies.
- [1] Müller KH, Kainov DE, El Bakkouri K, Saelens X, De Brabander JK, Kittel C, et al. The proton translocation domain of cellular vacuolar ATPase provides a target for the treatment of influenza A virus infections. Br J Pharmacol. 2011 Sep;164(2):344-57. View Source
- [2] Müller KH, et al. Figure 6A-D, survival and weight loss curves. View Source
